4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide - 361195-62-2

4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Catalog Number: EVT-5076609
CAS Number: 361195-62-2
Molecular Formula: C23H22BrN3O2
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The most common method for synthesizing 1,4-DHPs is the Hantzsch synthesis [, ], a multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an amine. This reaction is highly versatile and allows for the introduction of various substituents onto the dihydropyridine core.

Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and access a broader range of derivatives. These variations often involve different catalysts, solvents, and reaction conditions, such as microwave irradiation [] or ultrasound [].

Molecular Structure Analysis

1,4-DHPs typically adopt a flattened boat conformation, while the fused cyclohexenone ring in hexahydroquinolines can adopt either an envelope or a half-chair conformation [6, 7, 9-12, 14, 16-18, 20, 21, 23, 26, 29]. The relative orientation of substituents on the dihydropyridine ring, especially at the 4-position, can significantly impact their biological activity. Studies have shown that substituents at the 4-position often prefer a pseudo-axial orientation [].

Mechanism of Action

While the precise mechanism of action varies depending on the specific compound and its biological target, many 1,4-DHPs are known to act as calcium channel blockers [, ]. These compounds bind to L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells, inhibiting calcium influx and leading to vasodilation and a decrease in blood pressure.

Applications
  • Antihypertensive Agents: 1,4-DHP calcium channel blockers are widely used in the treatment of hypertension [].
  • Antianginal Drugs: These compounds are also effective in treating angina by reducing myocardial oxygen demand [].
  • Other Pharmacological Activities: Research has shown that 1,4-DHPs possess other promising pharmacological activities, such as antitumor [, ], antibacterial [, ], and anti-inflammatory effects.

    Methyl (R)-6-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-2-methyl-5-oxo-1,4-thiazepine-3-carboxylate

    • Compound Description: This compound is a highly functionalized 1,4-thiazepinone. It serves as an intermediate in the synthesis of a dual ACE/NEP (angiotensin-converting enzyme/neutral endopeptidase) inhibitor. []
    • Relevance: Although this compound belongs to a different class than the target compound 4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, it shares the presence of a cyclic amide ring system with an adjacent carbonyl group. The research in paper [] highlights the use of cyclic amides as scaffolds for developing enzyme inhibitors, suggesting a potential area of exploration for analogs of the target compound.
    • Compound Description: This compound exhibits multiple hydrate and polymorph forms, which is a crucial consideration in drug development as different solid forms can impact bioavailability and stability. []

    • Relevance: While this compound might not appear structurally related to the target compound 4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide at first glance, the paper [] emphasizes the importance of exploring different solid forms of drug candidates. This highlights the need to investigate potential polymorphs or hydrates of the target compound, which could have different physicochemical properties and, consequently, different pharmacological profiles.

    1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid

    • Compound Description: Initially identified as a potent bacterial DNA gyrase inhibitor, this compound demonstrated activity against mammalian topoisomerase II (topo II). It exhibited an EC50 value of 7.6 μM in a DNA-cleavage assay. []
    • Relevance: This compound shares a core quinoline structure with the target compound, 4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The study in paper [] focuses on optimizing the topo II inhibitory activity of quinoline derivatives. This research suggests the possibility of exploring structural modifications to the target compound to enhance its interaction with topo II, potentially leading to the discovery of new anticancer agents.

    4-(Furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

    • Compound Description: This hexahydroquinolone-3-carboxamide acts as a selective and moderately potent positive allosteric modulator (PAM) of the free fatty acid 3 receptor (FFA3). []

Properties

CAS Number

361195-62-2

Product Name

4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

IUPAC Name

4-(4-bromophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Molecular Formula

C23H22BrN3O2

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C23H22BrN3O2/c1-13-10-11-25-19(12-13)27-23(29)20-14(2)26-17-4-3-5-18(28)22(17)21(20)15-6-8-16(24)9-7-15/h6-12,21,26H,3-5H2,1-2H3,(H,25,27,29)

InChI Key

SEZCEGCKTRWFMD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.